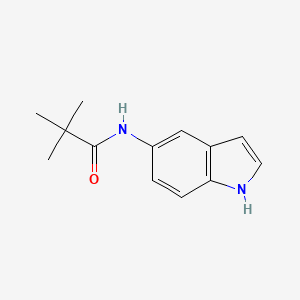

N-(1H-indol-5-yl)pivalamide

Description

N-(1H-Indol-5-yl)pivalamide is an indole derivative featuring a pivalamide (2,2-dimethylpropanamide) group attached to the 5-position of the indole ring. Indole derivatives are critical in medicinal chemistry due to their structural resemblance to endogenous neurotransmitters (e.g., serotonin) and their prevalence in bioactive molecules. The pivalamide moiety enhances metabolic stability by resisting hydrolysis, a property leveraged in drug design to improve pharmacokinetics .

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C13H16N2O/c1-13(2,3)12(16)15-10-4-5-11-9(8-10)6-7-14-11/h4-8,14H,1-3H3,(H,15,16) |

InChI Key |

XDZZOMUTAODQJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Attributes :

- Indole Core : A bicyclic aromatic system with a pyrrole ring, enabling π-π stacking and hydrogen bonding.

Indole-Based Analogs

(a) N-(2-(1H-Indol-3-yl)ethyl)pivalamide

- Structure : Pivalamide linked via an ethyl group to the indole 3-position.

- Molecular weight: 259.32 g/mol .

- Activity : Indole-3-yl derivatives are often explored for neuropharmacological applications due to structural similarity to tryptamine derivatives.

(b) A6 (N-(4-Sulfamoylphenyl)-1H-indole-5-carboxamide)

- Structure : Indole-5-carboxamide with a sulfonamide group.

- Properties : Sulfonamide enhances hydrogen-bonding capacity, improving target affinity. Demonstrates antitumor activity in breast cancer models and synergizes with doxorubicin (DOX) .

- Key Difference : Replacing sulfonamide with pivalamide may reduce solubility but increase metabolic stability.

Pyridine-Based Pivalamides

Pyridine derivatives with pivalamide groups (–10 ) highlight the impact of heterocycle substitution:

Key Comparisons :

- Electronic Effects : Pyridine’s nitrogen vs. indole’s pyrrole ring alters electron density, affecting reactivity and binding.

- Substituent Diversity : Halogenated pyridine-pivalamides (e.g., iodine, chlorine) are tailored for cross-coupling reactions, whereas indole derivatives may prioritize bioactivity .

Other Amide Derivatives

- Benzamides (e.g., N-[2-(1H-Indol-3-yl)ethyl]-benzamide) : Smaller amide groups increase solubility but reduce steric protection, making them more prone to hydrolysis .

- Formamides (e.g., N-(3-Pyridinylmethyl)-1H-indole-5-methanamine) : Flexible linkers may enhance binding kinetics but reduce target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.